molecular formula C16H13FN2O2S B2737615 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 953227-17-3

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2737615
CAS No.: 953227-17-3
M. Wt: 316.35
InChI Key: PKUYSQKIKKVZRU-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a thiophen-2-ylmethyl group attached to an acetamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the isoxazole ring.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide and a suitable base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

    2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: This compound has a methylphenyl group, which may affect its reactivity and biological activity.

    2-(5-(4-nitrophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: The presence of a nitrophenyl group may impart different electronic properties and reactivity to the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)15-8-13(19-21-15)9-16(20)18-10-14-2-1-7-22-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYSQKIKKVZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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